Home > Products > Building Blocks P17041 > 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
6-phenylthieno[3,2-d]pyrimidin-4(3H)-one - 209853-24-7

6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1750201
CAS Number: 209853-24-7
Molecular Formula: C12H8N2OS
Molecular Weight: 228.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-tert-Butylaminothieno[3,2-d]pyrimidin-4(3H)-one (Gamhepathiopine)

  • Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. The primary difference lies in the substitution at the 2-position, where Gamhepathiopine has a tert-butylamino group, whereas the target compound has a phenyl group at the 6-position. These structural similarities suggest that modifications at these positions could lead to derivatives with diverse biological activities. [, , ]

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

    Compound Description: This compound emerged as a lead compound during the development of novel treatments for Clostridium difficile infection (CDI). It demonstrates improved potency against C. difficile, selectivity over normal gut microflora, low cytotoxicity towards mammalian cells, and acceptable stability in simulated gastric and intestinal fluids. []

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

    Compound Description: BMS-814580 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). It exhibits significant in vitro and in vivo anti-obesity activity and displays a favorable pharmacokinetic profile. [, ]

2-Amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This series of compounds was designed as potential dihydrofolate reductase (DHFR) inhibitors targeting opportunistic microorganisms. Certain derivatives, especially those with 4-methoxyphenylamino-, 4-chlorophenylamino-, and 2,5-dichlorophenylamino-methyl substituents at the 6-position, exhibited moderate to potent activity against DHFR from Pneumocystis carinii and Toxoplasma gondii. []

    Relevance: These compounds are structurally related to 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one through their common thieno[2,3-d]pyrimidin-4(3H)-one core. The key difference lies in the presence of an amino group at the 2-position and an arylaminomethyl substituent at the 6-position in the related compounds, while the target compound lacks these substitutions but bears a phenyl group at the 6-position. The variations in the substitution patterns and their impact on DHFR inhibitory activity underscore the potential of exploring diverse modifications on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold for developing novel antimicrobial agents. []

N []-(3-(Dimethylamino)propyl)-N2-(tert-butyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine

    Compound Description: This compound emerged as a promising antiplasmodial agent with improved physicochemical properties, intestinal permeability (assessed using the PAMPA model), and microsomal stability compared to Gamhepathiopine. It exhibits good antiplasmodial activity against the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. []

    Relevance: This compound shares the core thieno[3,2-d]pyrimidine scaffold with 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one. Notably, both compounds feature an aryl substituent at the 6-position – p-tolyl in the related compound and phenyl in the target compound. The primary difference lies in the presence of amino substituents at the 2 and 4 positions and an N []-(3-(dimethylamino)propyl) chain in the related compound, which are absent in the target compound. These structural comparisons provide insights into the structure-activity relationship of thieno[3,2-d]pyrimidine derivatives as antiplasmodial agents. []

Overview

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. The specific structure of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one allows for interactions with various biological targets, making it a subject of interest in drug design and development.

Source and Classification

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one belongs to the broader class of thienopyrimidine derivatives. These compounds are characterized by their fused thieno and pyrimidine rings, which contribute to their unique chemical properties. The compound can be synthesized through various methods, often involving multi-step synthetic routes that incorporate different reagents and conditions to achieve the desired structure.

Synthesis Analysis

Methods

The synthesis of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

  1. Formation of Thieno[3,2-d]pyrimidine Core: The initial step often includes the cyclization of appropriate precursors such as methyl 5-aryl/heteroaryl-3-aminothiophene-2-carboxylate with formamide under heating conditions to yield thieno[3,2-d]pyrimidin-4(3H)-ones.
  2. Substitution Reactions: Subsequent reactions may involve nucleophilic substitutions or electrophilic aromatic substitutions to introduce the phenyl group at the 6-position of the thieno[3,2-d]pyrimidine core.

Technical Details

The synthesis can be performed using various techniques including microwave-assisted synthesis, which enhances reaction rates and yields. The use of solvents such as dimethyl sulfoxide or dioxane is common in these reactions to facilitate solubility and reactivity.

Molecular Structure Analysis

Structure

The molecular formula for 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is C13H9N1O1S1C_{13}H_{9}N_{1}O_{1}S_{1}. The compound features:

  • A thieno ring fused with a pyrimidine ring.
  • A phenyl substituent at the 6-position.
  • A carbonyl group at the 4-position.

Data

The compound exhibits a melting point around 294 °C, indicating its stability under thermal conditions. Nuclear magnetic resonance (NMR) spectroscopy provides insights into its hydrogen and carbon environments, confirming its structure through characteristic chemical shifts.

Chemical Reactions Analysis

Reactions

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions:

  1. Electrophilic Aromatic Substitution: The phenyl group can undergo further substitutions depending on the conditions applied.
  2. Nucleophilic Addition: The carbonyl group may react with nucleophiles in synthetic applications.

Technical Details

Reactions are typically carried out under controlled conditions to optimize yields and minimize side products. Techniques such as chromatography are employed for purification after synthesis.

Mechanism of Action

Process

The biological activity of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is primarily attributed to its ability to inhibit certain enzymes or receptors involved in disease processes. For example:

  • It has shown inhibitory effects against diacylglycerol acyltransferase 1 (DGAT-1), which plays a role in lipid metabolism.

Data

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative activities against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a yellow solid with good solubility in organic solvents like dimethyl sulfoxide and ethyl acetate.

Chemical Properties

It is stable under normal laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further functionalization in medicinal chemistry applications.

Applications

Scientific Uses

6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one has potential applications in:

  1. Anticancer Research: Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.
  2. Enzyme Inhibition Studies: Research into its role as an inhibitor of DGAT-1 could lead to novel treatments for obesity and related metabolic disorders.
Introduction to Thienopyrimidine Scaffolds in Medicinal Chemistry

Historical Context and Emergence of Thieno[3,2-d]pyrimidine Derivatives

Thienopyrimidines represent a privileged scaffold in drug discovery due to their structural bioisosterism with purine nucleobases (adenine and guanine), enabling mimicry of ATP in kinase interactions. Among the three isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—the 3,2-d isomer has garnered significant interest for its balanced physicochemical properties and synthetic tractability. Early research focused on thieno[3,2-d]pyrimidine as a kinase inhibitor scaffold, with seminal work identifying its potential against cyclin-dependent kinases (CDKs) and receptor tyrosine kinases [8] [9]. By the 2010s, derivatives like the FGFR1 inhibitor N-phenylthieno[2,3-d]pyrimidin-4-amine (IC~50~ = 4.3 µM) emerged from virtual screening campaigns, validating the core for targeted oncology applications [5]. Subsequent optimization yielded nanomolar-range inhibitors, exemplified by clinical candidates such as CDK7 inhibitors (e.g., compound 20, IC~50~ < 10 nM) and ATR kinase inhibitors (e.g., compound 34, IC~50~ = 1.5 nM), highlighting the scaffold’s versatility in overcoming pharmacokinetic limitations of earlier chemotypes [8] [9].

Table 1: Evolution of Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery

Time PeriodKey DevelopmentsSignificance
2000-2010Identification as kinase inhibitor scaffold (e.g., FGFR1, VEGFR)Validated target engagement via ATP-binding site mimicry
2010-2020Optimization to nanomolar inhibitors (e.g., CDK7/ATR inhibitors)Improved selectivity and oral bioavailability vs. early analogs
2020-PresentClinical evaluation (e.g., CDK7 inhibitor 20; ATR inhibitor 34)Demonstrated efficacy in xenograft models and selectivity over kinase panels

Structural and Functional Significance of 6-Phenyl Substitution Patterns

The introduction of a phenyl group at the C6 position of thieno[3,2-d]pyrimidin-4(3H)-one (Mol. Wt. 228.27, Formula C~12~H~8~N~2~OS) [2] critically modulates bioactivity through steric and electronic effects. Structurally, the 6-phenyl group enhances hydrophobic contact with kinase hinge regions, as evidenced by crystallographic studies of FGFR1 inhibitors. For example, analogs bearing meta-hydroxyphenyl at C6 exhibited 100-fold higher FGFR1 inhibition (IC~50~ = 12 nM) vs. unsubstituted derivatives due to hydrogen bonding with Ala564 [5]. Similarly, in CDK7 inhibitors, electron-withdrawing substituents (e.g., 3-CF~3~) improved cellular potency by enhancing π-stacking with Phe91 in the ATP-binding pocket [8]. The conformational rigidity imparted by the 6-phenyl ring also reduces entropic penalties upon binding, contributing to low-nanomolar affinity for targets like ATR kinase [9]. Structure-activity relationship (SAR) studies consistently reveal that ortho-substitutions diminish activity due to steric clash, while para-substitutions maintain planar geometry optimal for intercalation into hydrophobic clefts [1] [4].

Table 2: Impact of C6-Phenyl Substituents on Biological Activity

Substitution PatternTarget KinaseBiological Activity (IC~50~)Key Interactions
Unsubstituted phenylFGFR14.3 µMBaseline hydrophobic contacts
m-OH-phenylFGFR112 nMH-bond with Ala564; enhanced residence time
p-CH~3~-phenylCDK728 nMImproved cell permeability vs. polar substituents
m-CF~3~-phenylATR1.5 nMπ-π stacking with Phe72; reduced off-target activity

Rationale for Targeting Microbial and Oncogenic Pathways

The dual targeting potential of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one derivatives stems from their ability to disrupt conserved ATP-binding domains in both eukaryotic and prokaryotic proteins. In oncology, these compounds exploit synthetic lethality in DNA damage response (DDR)-deficient cancers (e.g., ATM-mutated tumors). ATR inhibitors like compound 34 (IC~50~ = 1.5 nM) selectively kill DDR-deficient cells by abrogating G2/M checkpoint arrest, forcing mitotic catastrophe [9]. Concurrently, scaffold flexibility allows branching to antimicrobial targets: derivatives with C2-thioether chains inhibit Mycobacterium tuberculosis DNA primase DnaG (IC~50~ = 0.39 µg/mL) by blocking primer synthesis, while maintaining low cytotoxicity [6] [7]. The 6-phenyl group enhances penetration through bacterial membranes, addressing bioavailability challenges seen in earlier analogs (e.g., ester hydrolysis in JSF-2000) [6]. Kinase profiling confirms selectivity for pathogenic targets; for instance, 6-aryl-thienopyrimidines inhibit Plasmodium PI4K but spare human PI3Ks, underpinning their therapeutic window [4] [7].

Table 3: Primary Therapeutic Pathways Targeted by 6-Phenylthienopyrimidines

Pathway**Molecular TargetCompound ExampleBiological Outcome
DNA damage responseATR kinase34Synthetic lethality in ATM-deficient cancers
Cell cycle regulationCDK720Transcriptional arrest in TNBC cells (MDA-MB-453)
Angiogenesis signalingFGFR1/VEGFR2Sc-357195Dual inhibition; suppression of metastasis
Bacterial replicationDNA primase DnaGCD117Blocked initiation of DNA synthesis in M. tuberculosis

Properties

CAS Number

209853-24-7

Product Name

6-phenylthieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C12H8N2OS/c15-12-11-9(13-7-14-12)6-10(16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)

InChI Key

XSAILWORLBSSMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.